molecular formula C19H13Cl2N3 B11477439 3,7-Bis(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine

3,7-Bis(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B11477439
M. Wt: 354.2 g/mol
InChI Key: CTXGGRPCLUDHAK-UHFFFAOYSA-N
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Description

3,7-Bis(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the chlorophenyl groups and the methyl group in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Bis(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 3-amino-5-methylpyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,7-Bis(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of substituted derivatives with amines or thiols.

Scientific Research Applications

3,7-Bis(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3,7-Bis(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied as a CDK2 inhibitor.

    Pyrimido[4,5-d]pyrimidine: Explored for its antimicrobial and anti-inflammatory activities.

Uniqueness

3,7-Bis(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine is unique due to the presence of two chlorophenyl groups and a methyl group, which contribute to its distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C19H13Cl2N3

Molecular Weight

354.2 g/mol

IUPAC Name

3,7-bis(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H13Cl2N3/c1-12-10-18(14-4-8-16(21)9-5-14)24-19(23-12)17(11-22-24)13-2-6-15(20)7-3-13/h2-11H,1H3

InChI Key

CTXGGRPCLUDHAK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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